Cyantraniliprole metabolite IN-RNU71

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

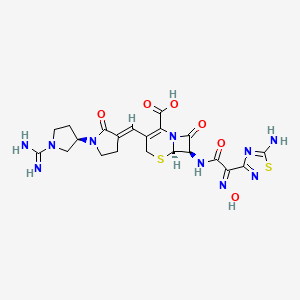

Cyantraniliprole metabolite IN-RNU71 is a degradation product of cyantraniliprole, a member of the bisamides class of insecticides. Cyantraniliprole is known for its systemic insecticidal properties, targeting a wide range of pests through ingestion and contact. The metabolite IN-RNU71 is formed through the photolysis of cyantraniliprole in water and is one of several degradation products that have been identified .

準備方法

The preparation of cyantraniliprole metabolite IN-RNU71 involves the photolysis of cyantraniliprole in aqueous environments. The process typically includes the following steps:

Photolysis Reaction: Cyantraniliprole is exposed to light in the presence of water, leading to its degradation into various metabolites, including IN-RNU71.

Solid Phase Extraction (SPE): The aqueous solution containing the metabolites is passed through an SPE cartridge to retain the analytes.

Elution and Analysis: The retained compounds are eluted using a solvent mixture, typically containing ammonium hydroxide in acetonitrile, and analyzed using liquid chromatography-mass spectrometry (LC-MS/MS)

化学反応の分析

Cyantraniliprole metabolite IN-RNU71 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Substitution reactions, particularly involving halogen atoms, are possible under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Cyantraniliprole metabolite IN-RNU71 has several scientific research applications:

Environmental Chemistry: The compound is studied to understand the environmental fate and degradation pathways of cyantraniliprole in water bodies.

Agricultural Research: Research focuses on the impact of cyantraniliprole and its metabolites on non-target organisms and the development of resistance in pests.

Analytical Chemistry: The development of analytical methods for detecting and quantifying IN-RNU71 in various matrices is a significant area of research

作用機序

The mechanism of action of cyantraniliprole involves the activation of ryanodine receptors in insects, leading to the unregulated release of calcium ions from internal stores. This results in muscle paralysis and eventual death of the insect. While the specific mechanism of action of the metabolite IN-RNU71 is less well-studied, it is likely to share similar pathways due to its structural similarity to the parent compound .

類似化合物との比較

Cyantraniliprole metabolite IN-RNU71 can be compared with other similar compounds, such as:

IN-NXX69: Another photolysis product of cyantraniliprole, known for its persistence in the environment.

IN-QKV54: A degradation product with similar chemical properties and environmental behavior.

IN-J9Z38: A major metabolite formed through hydrolysis, with distinct chemical characteristics

This compound is unique due to its specific formation pathway and its role in the overall degradation process of cyantraniliprole in aquatic environments.

特性

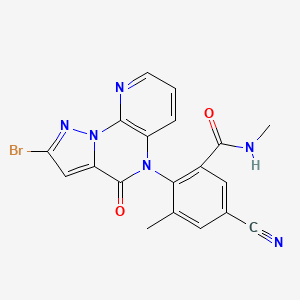

CAS番号 |

2411514-09-3 |

|---|---|

分子式 |

C19H13BrN6O2 |

分子量 |

437.2 g/mol |

IUPAC名 |

2-(4-bromo-7-oxo-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)-5-cyano-N,3-dimethylbenzamide |

InChI |

InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27) |

InChIキー |

CHSVABOFLXYXEN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1N2C3=C(N=CC=C3)N4C(=CC(=N4)Br)C2=O)C(=O)NC)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)